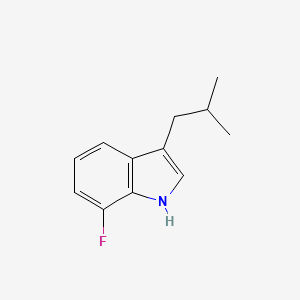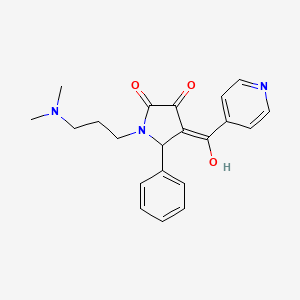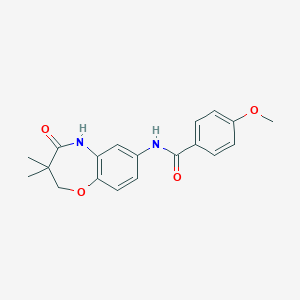![molecular formula C11H15N3O B2613441 1-{1-Methyl-1h,4h,5h,6h,7h,8h-pyrazolo[4,3-c]azepin-5-yl}prop-2-en-1-one CAS No. 2128705-11-1](/img/structure/B2613441.png)
1-{1-Methyl-1h,4h,5h,6h,7h,8h-pyrazolo[4,3-c]azepin-5-yl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-Methyl-1h,4h,5h,6h,7h,8h-pyrazolo[4,3-c]azepin-5-yl}prop-2-en-1-one is a complex organic compound with a unique structure that combines elements of pyrazole and azepine rings
Preparation Methods
The synthesis of 1-{1-Methyl-1h,4h,5h,6h,7h,8h-pyrazolo[4,3-c]azepin-5-yl}prop-2-en-1-one typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
1-{1-Methyl-1h,4h,5h,6h,7h,8h-pyrazolo[4,3-c]azepin-5-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or azepine rings, often using reagents like halides or amines.
Addition: The prop-2-en-1-one moiety allows for addition reactions, such as Michael addition, with various nucleophiles
Scientific Research Applications
1-{1-Methyl-1h,4h,5h,6h,7h,8h-pyrazolo[4,3-c]azepin-5-yl}prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-{1-Methyl-1h,4h,5h,6h,7h,8h-pyrazolo[4,3-c]azepin-5-yl}prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-{1-Methyl-1h,4h,5h,6h,7h,8h-pyrazolo[4,3-c]azepin-5-yl}prop-2-en-1-one can be compared with other similar compounds, such as:
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: This compound shares the pyrazolo[4,3-c]azepine core but lacks the prop-2-en-1-one moiety, resulting in different chemical properties and reactivity.
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one: This compound has a similar structure but with a different functional group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-3-11(15)14-6-4-5-10-9(8-14)7-12-13(10)2/h3,7H,1,4-6,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOHFAXNBRDOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CCC2)C(=O)C=C)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2613359.png)
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2613362.png)

![4-benzoyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613365.png)

![methyl 2-[(2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613372.png)
![N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2613374.png)
![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)

![3-Phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2613379.png)
![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)
![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)
